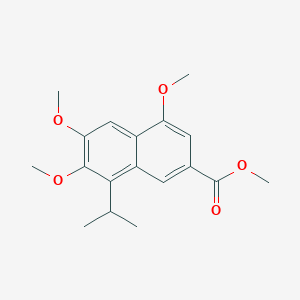
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester” is a chemical compound with the molecular formula C18H22O5 . It is produced by several manufacturers for various applications .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C18H22O5 . This indicates that it contains 18 carbon atoms, 22 hydrogen atoms, and 5 oxygen atoms . The exact arrangement of these atoms in the molecule would be determined by various factors, including the specific synthesis process used.Physical And Chemical Properties Analysis
This compound has a molecular weight of 318.36400 . It has a density of 1.122g/cm3 and a boiling point of 446.1ºC at 760 mmHg . The melting point is not available . The flash point is 195.5ºC .科学的研究の応用
Crystal Packing Studies
Research on naphthalene derivatives, including carboxylic acids and esters, has explored their crystal packing patterns. A study by Mondal et al. (2008) investigated several naphthalene-attached carboxylic acids and esters, revealing different packing patterns influenced by intermolecular interactions such as C–H⋯O and C–H⋯π hydrogen bonds. These findings are crucial for understanding the solid-state properties and potential applications of these compounds in material science (Mondal, Karmakar, Singh, & Baruah, 2008).
Synthesis of Naphthalene Derivatives
Another area of interest is the synthesis of naphthalene derivatives. Dozen (1972) reported on the synthesis of all isomers of naphthalenetricarboxylic acids, showcasing the versatility of naphthalene cores for chemical modifications. This work contributes to the broader understanding of synthesizing complex naphthalene-based structures for various applications, from materials science to pharmaceuticals (Dozen, 1972).
Liquid Crystalline Properties
The liquid crystalline properties of naphthalene derivatives have been studied to develop new materials with specific optical and electronic properties. Thaker et al. (2012) synthesized and characterized new mesogenic series containing a naphthalene ring system, providing insights into the design of materials for displays and optical devices. Their work highlights the impact of naphthalene derivatives on advancing liquid crystal technology (Thaker, Chothani, Dhimmar, Patel, Solanki, Patel, Kanojiya, & Tandel, 2012).
Contribution to Secondary Organic Aerosol
Naphthalene and its derivatives have also been studied for their environmental impact. Huang et al. (2019) explored the contribution of naphthalene and methylnaphthalene to secondary organic aerosol during haze events in Beijing, indicating the environmental and health implications of these compounds in urban air quality. This research underscores the significance of understanding the atmospheric chemistry of naphthalene derivatives (Huang, Liu, Shao, Li, Chen, Zheng, Wu, Liu, Wu, Hu, Li, Lu, Wang, Liu, Zheng, & Zhu, 2019).
Fluorinated Naphthoic Acids
Finally, Tagat et al. (2002) and Luca et al. (1986) focused on the synthesis and electrochemical properties of fluorinated naphthoic acids, contributing to the development of novel compounds with potential applications in pharmaceuticals and materials science. These studies demonstrate the ongoing interest in functionalizing naphthalene derivatives to explore their chemical and physical properties (Tagat, McCombie, Nazareno, Boyle, Kozlowski, Chackalamannil, Josien, Wang, & Zhou, 2002), (Luca, Giomini, & Rampazzo, 1986).
特性
IUPAC Name |
methyl 4,6,7-trimethoxy-8-propan-2-ylnaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-10(2)16-13-7-11(18(19)23-6)8-14(20-3)12(13)9-15(21-4)17(16)22-5/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTMRVNEXXLECT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C=C(C=C(C2=CC(=C1OC)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/no-structure.png)
![2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2754192.png)
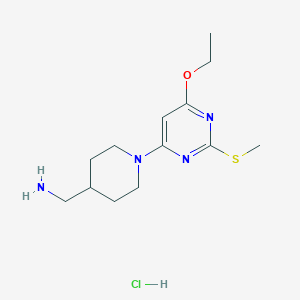
![9-(3-chlorophenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2754195.png)

![N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2754197.png)
![4-fluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2754199.png)
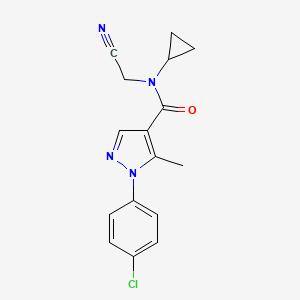

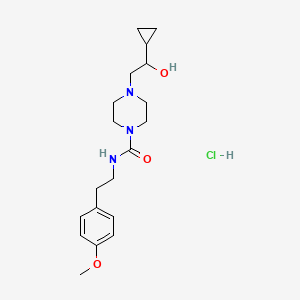
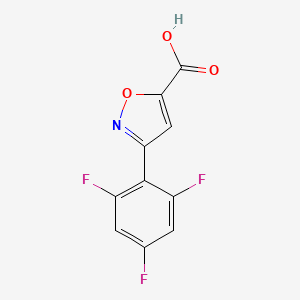

![(E)-N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2754209.png)
